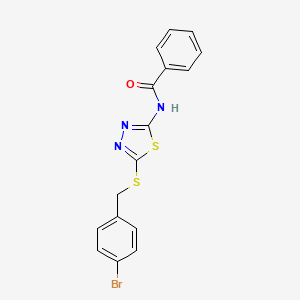

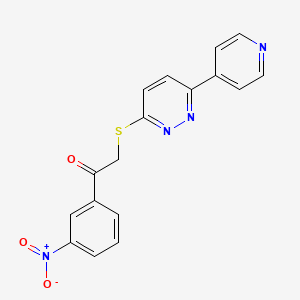

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide, commonly known as BAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAPA is a small molecule that is capable of selectively binding to certain receptors in the body, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

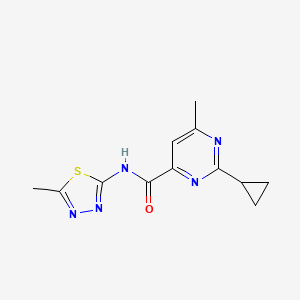

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide derivatives have been synthesized through multi-component reactions involving paracetamol, morpholine/piperidine, and benzaldehyde, showcasing moderate to good yields. These compounds' structures were elucidated using X-ray diffraction, demonstrating their potential for DNA-binding and protein-binding interactions, suggesting intercalation as a mechanism for interacting with calf thymus DNA and binding to bovine serum albumin (BSA) through a static quenching mechanism (N. Raj, 2020).

Biological Activity and Enzymatic Interaction

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their biological activities. These compounds exhibited promising activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, highlighting their potential therapeutic applications in treating conditions related to enzyme dysregulation (H. Khalid et al., 2014).

Antimicrobial and Anticandidal Activity

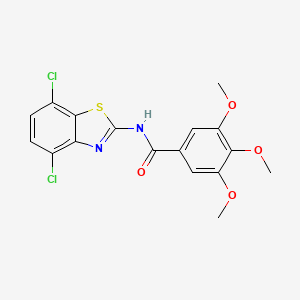

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, with particular efficacy against fungi. The structural components, such as the 2,6-dimethylpiperidine group and specific substituents on the benzothiazole ring, played crucial roles in enhancing anticandidal activity, suggesting these compounds as potential candidates for antifungal therapeutics (B. Mokhtari, K. Pourabdollah, 2013).

Anxiolytic and Neuropharmacological Effects

Studies on N-phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide (9) and related derivatives have shown potential anxiolytic effects in animal models, with modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation. This suggests their potential application in treating anxiety disorders (C. P. Kordik et al., 2006).

Mechanism of Action

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes would require further investigation .

Biochemical Pathways

The compound may be involved in various biochemical pathways, given the broad range of biological activities associated with piperidine derivatives .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-18(27)24-21-8-5-9-22(14-21)25-23(28)15-26-12-10-20(11-13-26)17-29-16-19-6-3-2-4-7-19/h2-9,14,20H,10-13,15-17H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZNYNXTNSMKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2932019.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)

![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2932034.png)

![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)

![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2932041.png)